4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Metal-Organic Frameworks Pore Engineering Gas Storage

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid (H₄dobpdc; CAS 13987-45-6) is a tetratopic organic linker bearing two para-hydroxyl and two meta-carboxylic acid groups on a biphenyl backbone (C₁₄H₁₀O₆, MW 274.23). It serves as the defining building block of the M₂(dobpdc) metal–organic framework family—the expanded-pore analogue of the benchmark MOF-74 (M₂(dobdc)) series—delivering 18–22 Å channel diameters versus 13–15 Å for the parent dobdc⁴⁻ linker.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 13987-45-6
Cat. No. B077506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
CAS13987-45-6
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
InChIInChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
InChIKeyUISWLBIMLGAHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid (CAS 13987-45-6): Technical Procurement Baseline for the dobpdc⁴⁻ MOF Linker


4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid (H₄dobpdc; CAS 13987-45-6) is a tetratopic organic linker bearing two para-hydroxyl and two meta-carboxylic acid groups on a biphenyl backbone (C₁₄H₁₀O₆, MW 274.23) [1]. It serves as the defining building block of the M₂(dobpdc) metal–organic framework family—the expanded-pore analogue of the benchmark MOF-74 (M₂(dobdc)) series—delivering 18–22 Å channel diameters versus 13–15 Å for the parent dobdc⁴⁻ linker [2]. The compound is supplied at ≥98% purity through multiple vendors and is actively patented for improved large-scale synthesis [3]. Its commercial significance rests on enabling MOF architectures with record gas adsorption capacities and exceptional framework stability that the shorter dobdc linker cannot match [4].

Why 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid Cannot Be Replaced by Simpler Biphenyl or Terephthalate Linkers in MOF Procurement


The scientific selection of H₄dobpdc over generic alternatives hinges on three structural features that act in concert and cannot be replicated by single-feature substitution: (i) the extended biphenyl backbone doubles pore diameter relative to the shorter terephthalate (dobdc) scaffold, (ii) the 4,4'-hydroxyl groups generate a dioxido coordination environment that creates high-density open metal sites along hexagonal channels, and (iii) the 3,3'-carboxylate positions enforce the specific trigonal crystal topology [1]. Simply swapping in biphenyl-4,4'-dicarboxylic acid (the UiO-67 linker, lacking hydroxyls) eliminates the hydroxyl-driven metal coordination required for open-site formation and cooperative CO₂ chemisorption [2]. Likewise, retaining the hydroxyl pattern but reverting to the monophenyl dobdc linker (2,5-dihydroxyterephthalic acid) collapses pore diameter from 18–22 Å to 13–15 Å, fundamentally limiting access for diamine functionalization and large-gas diffusion [3]. No commercially available linker simultaneously provides the biphenyl span, dioxido chelation, and meta-carboxylate topology of H₄dobpdc; each design compromise results in quantifiable performance loss documented in the evidence below.

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Pore Diameter Doubling: M₂(dobpdc) Channels at 18–22 Å vs. M₂(dobdc) at 13–15 Å Directly Measured by Crystallography

The biphenyl-span of the dobpdc⁴⁻ linker expands the one-dimensional hexagonal channel diameter of M₂(dobpdc) frameworks to 18–22 Å, approximately 40–70% larger than the 13–15 Å channels of the parent M₂(dobdc) (MOF-74) series built from the monophenyl 2,5-dihydroxyterephthalate (dobdc⁴⁻) linker, as determined by single-crystal and powder X-ray diffraction across six isostructural metal variants (Mg, Mn, Fe, Co, Ni, Zn) [1]. This pore expansion is essential for post-synthetic diamine grafting: the 18.4-Å channels of Mg₂(dobpdc) accommodate N,N'-dimethylethylenediamine (mmen) functionalization yielding cooperative CO₂ insertion, a chemistry sterically inaccessible in 13–15 Å dobdc pores [2].

Metal-Organic Frameworks Pore Engineering Gas Storage

Ni₂(dobpdc) Survives Refluxing Water for One Month and pH 2–13 Exposure: Exceptional Hydrolytic and Chemical Stability vs. Other M₂(dobpdc) Variants

Within the M₂(dobpdc) series, Ni₂(dobpdc) exhibits exceptional structural stability that substantially exceeds its isostructural Co, Mn, Zn, and Mg counterparts. After immersion in refluxing liquid water for one full month, Ni₂(dobpdc) retained its crystallinity as confirmed by PXRD, while the solid remained intact upon exposure to aqueous solutions spanning pH 2 to pH 13 [1]. This stability order (Ni > Co > Mn, Zn, Mg) correlates directly with the Lewis acidity of the open metal sites, as established by C≡O IR stretching band shifts upon CO binding [1]. In contrast, the Zn and Mg variants undergo rapid framework degradation under identical aqueous conditions, a critical limitation for any application involving humid gas streams or aqueous-phase catalysis [2].

MOF Stability Water-Stable Frameworks Chemical Robustness

mmen-Mg₂(dobpdc) CO₂ Capture at 0.39 mbar: 2.0 mmol/g (DAC Conditions) vs. Aqueous Amine and Silica Benchmark Systems

Post-synthetic functionalization of Mg₂(dobpdc) with N,N'-dimethylethylenediamine (mmen) yields an adsorbent with 2.0 mmol CO₂/g (8.1 wt%) at 0.39 mbar and 25 °C—conditions directly mimicking atmospheric CO₂ partial pressure (~390 ppm)—and 3.14 mmol/g (12.1 wt%) at 0.15 bar and 40 °C for simulated flue gas [1]. Dynamic cycling demonstrated working capacities of 1.05 mmol/g (4.4 wt%) after 1 h under 390 ppm CO₂ in simulated air, with CO₂ product purity of 96% from dry air and 98% from flue gas, and a regeneration energy of 2.34 MJ/kg CO₂ [1]. The original publication explicitly benchmarks this performance as comparing favorably with both amine-grafted silicas and aqueous amine solutions across capacity, regenerability, and energy penalty [1]. A computational screening across six amine types grafted to M₂(dobpdc) identified the mmen-Mg/DOBPDC combination as the top performer for cyclic working capacity and regenerability [2].

Direct Air Capture CO₂ Adsorption Amine-Functionalized MOFs

Record NH₃ Uptake by Mg₂(dobpdc): 23.9 mmol/g at 1 bar, 8.25 mmol/g at 570 ppm—Highest Among All Porous Adsorbents

Mg₂(dobpdc) achieved an NH₃ uptake of 23.9 mmol g⁻¹ at 1 bar and 8.25 mmol g⁻¹ at 570 ppm (298 K), which were reported as record-high capacities at both pressures among all existing porous adsorbents at the time of publication [1]. The NH₃ temperature-programmed desorption established the Lewis acid open-metal-site binding strength order as Ni > Mg > Co > Mn, with Mg₂(dobpdc) exhibiting superior structural stability under wet NH₃ conditions relative to all other M₂(dobpdc) variants and tested frameworks [1]. This dual advantage—highest capacity coupled with wet-NH₃ stability—positions Mg₂(dobpdc) ahead of traditional porous adsorbents (zeolites, activated carbons, and MOFs with non-hydroxylated linkers) that suffer from either lower capacity or rapid degradation in humid ammonia environments.

Ammonia Capture Gas Adsorption Record Capacity

NiFe(dobpdc) Bifunctional Electrocatalyst: OER Overpotential 207 mV and HER 113 mV at 10 mA cm⁻² vs. Precious-Metal Benchmark Catalysts

The hierarchical 2D yarn-ball NiFe(dobpdc) electrocatalyst, assembled from the dobpdc⁴⁻ linker with Ni and Fe metal nodes, achieves an OER overpotential of 207 mV at 10 mA cm⁻² and an HER overpotential of 113 mV at 10 mA cm⁻² in alkaline electrolyte, with remarkably low overpotentials needed to drive 100 mA cm⁻²: 251 mV for OER and 170 mV for HER [1]. A separate study using a petal-like high-entropy MOF based on the same H₄DOBPDC linker (HE-DOBPDC) demonstrated an overall water-splitting cell voltage of only 1.56 V to reach 10 mA cm⁻², maintaining stable performance for 120 hours without significant degradation [2]. A Ni-BPM variant (BPM = H₄dobpdc) further exhibited durable OER operation: 130 hours at 100 mA cm⁻² followed by 70 hours at 500 mA cm⁻², surpassing most single-Ni-based catalysts [3]. These metrics place dobpdc-derived MOF electrocatalysts competitively against precious-metal IrO₂/RuO₂ benchmarks while using earth-abundant metals.

Electrocatalysis Water Splitting Oxygen Evolution Reaction

Scalable Synthesis Breakthrough: ≥85% Yield via Improved Kolbe-Schmitt Process vs. Prior Low-Yield Benzyl Alcohol Method

A 2023 patent (JP2023152806A / U.S. 2025/0171394) by Ueno Fine Chemicals Industry discloses a high-yield Kolbe-Schmitt carboxylation of 4,4'-dihydroxybiphenyl dialkali metal salt using 2-ethylhexanol as the solvent under CO₂ pressure of 0.1–10 MPa at 100–300 °C, achieving yields of ≥85% [1]. This represents a decisive improvement over the prior art method (JP-A-H11-140015) that employed benzyl alcohol as solvent and was explicitly characterized as affording low yield and unsuitable for industrial-scale production [1]. The new process enables kilogram-scale manufacturing with potassium content below 100 ppm in the final purified product and multiple purification options including suspension washing, recrystallization, and reprecipitation [1]. An earlier independent patent (CN 2019) also reported a preparation method using 4,4'-dihydroxybiphenyl with alkali metal carbonate under CO₂ [2].

Industrial Synthesis Process Chemistry Supply Chain

Procurement-Driven Application Scenarios for 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid (H₄dobpdc, CAS 13987-45-6)


Direct Air Capture (DAC) of CO₂: mmen-Mg₂(dobpdc) Adsorbent Manufacturing

Procurement of H₄dobpdc in multi-kilogram quantities is the critical-path material input for manufacturing mmen-Mg₂(dobpdc) DAC adsorbents. As demonstrated in Section 3, the 18.4-Å channel diameter [1] uniquely enables mmen grafting to open Mg²⁺ sites, yielding 2.0 mmol CO₂/g at 0.39 mbar (atmospheric CO₂ concentration) with 96% CO₂ product purity [2]. No alternative linker provides this combination of pore size, open-metal-site density, and amine-accessibility. For DAC system builders scaling beyond lab prototypes, the Ueno ≥85% yield patent [3] directly addresses the prior supply constraint that limited Mg₂(dobpdc) to gram-scale academic studies.

Industrial NH₃ Scrubbing and Refrigeration Emission Control with Mg₂(dobpdc)

H₄dobpdc procurement supports fabrication of the record-capacity NH₃ adsorbent Mg₂(dobpdc), which captures 23.9 mmol NH₃/g at 1 bar and 8.25 mmol/g at 570 ppm [4]. This performance is paired with documented structural stability under wet NH₃ conditions—a differentiator from zeolite and activated carbon adsorbents that degrade in humid ammonia streams [4]. Target deployments include semiconductor fab exhaust abatement, ammonia refrigeration leak mitigation, and agricultural emission control, where the linker's 4,4'-dioxido chelation motif generates the high-density Lewis acid Mg²⁺ sites responsible for the record uptake.

Alkaline Water Electrolysis: NiFe(dobpdc) and HE-DOBPDC Bifunctional Electrocatalyst Electrode Fabrication

The dobpdc⁴⁻ linker enables non-precious-metal electrocatalysts (NiFe, high-entropy) that deliver OER overpotentials of 207 mV and HER overpotentials of 113 mV at 10 mA cm⁻² [5], with overall water-splitting cell voltages as low as 1.56 V sustained for >120 h [6]. DFT calculations confirm that the dobpdc linker electronically participates in the * → OH* and OH* → O* reaction steps [5]. Procurement of H₄dobpdc for electrode manufacturing is justified over generic biphenyl dicarboxylates because the hydroxyl groups are structurally required for the dioxido coordination that generates the electrocatalytically active metal-node geometry.

Water-Stable MOF Deployment: Ni₂(dobpdc) for Humid-Stream Gas Separations and Aqueous-Phase Catalysis

For any MOF application involving water vapor or liquid water—post-combustion flue gas separation, aqueous-phase heterogeneous catalysis, or proton-conductive membranes—procurement of H₄dobpdc with nickel as the metal source yields Ni₂(dobpdc), the only M₂(dobpdc) variant proven to survive one month in refluxing water and pH 2–13 exposure [7]. The proton conductivity study on the Ni₂(dobdc or dobpdc) series further demonstrates that the dobpdc variant, with its larger void space and identical surface hydroxyl functionality, enables systematic tuning of proton conduction via pore-surface modification [8]. This stability profile is a procurement-deciding criterion when the target operating environment includes condensing humidity or acidic/basic process streams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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